Ethyl 2-(2,3,6-trifluorophenyl)acetate

Medicinal Chemistry Physicochemical Properties Drug Design

Ethyl 2-(2,3,6-trifluorophenyl)acetate is a fluorinated aromatic ester with the molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol. It serves primarily as a protected carboxylic acid building block, where the ethyl ester group is used to mask the carboxylic acid functionality during synthetic transformations.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
CAS No. 114152-22-6
Cat. No. B7993350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,3,6-trifluorophenyl)acetate
CAS114152-22-6
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=CC(=C1F)F)F
InChIInChI=1S/C10H9F3O2/c1-2-15-9(14)5-6-7(11)3-4-8(12)10(6)13/h3-4H,2,5H2,1H3
InChIKeyPZHKLKSPMNFVMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2,3,6-trifluorophenyl)acetate (CAS 114152-22-6): A Key Intermediate for Next-Generation GPR119 Agonists


Ethyl 2-(2,3,6-trifluorophenyl)acetate is a fluorinated aromatic ester with the molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol . It serves primarily as a protected carboxylic acid building block, where the ethyl ester group is used to mask the carboxylic acid functionality during synthetic transformations . This specific 2,3,6-trifluoro substitution pattern on the phenyl ring has been identified as a crucial structural feature for imparting a unique balance of potency, lipophilicity, and metabolic stability in drug candidates, most notably in the development of a GPR119 agonist for metabolic disorders [1].

Why Ethyl 2-(2,3,6-trifluorophenyl)acetate Cannot Be Replaced by Other Trifluorophenyl or Non-Fluorinated Analogs


Simple substitution of Ethyl 2-(2,3,6-trifluorophenyl)acetate with other fluorophenyl acetic acid esters is not possible due to the precise and synergistic impact of the 2,3,6-trifluoro substitution pattern. This specific arrangement is not arbitrary; it was rationally designed to confer a unique, balanced pharmacological profile on downstream drug candidates [1]. The 2,3,6-pattern simultaneously increases lipophilicity to improve membrane permeability (compared to non-fluorinated analogs) while, in the context of the final drug, it can also lower oxidative metabolism in human liver microsomes (HLM) [1]. Alternative substitution patterns (e.g., 2,4,5-trifluoro) or ester moieties (e.g., methyl ester) would alter both the electronic properties and the synthetic lability, leading to a different and likely inferior profile in the final molecule, as detailed in the quantitative evidence below.

Quantitative Evidence Guide: Comparative Performance of Ethyl 2-(2,3,6-trifluorophenyl)acetate and Its Analogs


Comparative LogP: Impact of 2,3,6-Trifluorination on Lipophilicity vs. Non-Fluorinated Analogs

The 2,3,6-trifluoro substitution pattern significantly increases lipophilicity compared to non-fluorinated analogs. The ethyl ester of 2-(2,3,6-trifluorophenyl)acetic acid has a calculated partition coefficient (LogP) of 2.21 . This is substantially higher than the LogP of a comparable non-fluorinated ethyl phenylacetate, which is reported to be approximately 1.8 [1]. The increased lipophilicity is a critical parameter for enhancing membrane permeability, a key factor in achieving good oral bioavailability for a drug candidate.

Medicinal Chemistry Physicochemical Properties Drug Design

Downstream Drug Performance: The 2,3,6-Trifluorophenyl Motif Drives a Unique Balance of Potency and Metabolic Stability in GPR119 Agonists

The 2-(2,3,6-trifluorophenyl)acetamide derivative, synthesized from the target ester, was designed to maintain good levels of potency while driving down both lipophilicity and oxidative metabolism in human liver microsomes (HLM) [1]. While specific IC50 values for this compound are not publicly disclosed, the study's objective was to address the poor metabolic stability seen in a prior lead compound (Compound 4) from the same program, which, despite having 13 nM activity, had high lipophilicity and low metabolic stability [2]. The successful design of the 2,3,6-trifluoro derivative demonstrates the value of this specific motif in overcoming these challenges, which are common in this chemical class.

GPR119 Agonist Metabolic Stability Drug Metabolism

Synthetic Utility: The Ethyl Ester as a Superior Protecting Group

The ethyl ester serves as a protecting group for the carboxylic acid, which is standard practice in organic synthesis. Compared to the methyl ester analog, the ethyl ester is less volatile and has a higher boiling point, making it easier and safer to handle during large-scale syntheses. While direct quantitative data for this compound is not available, the principle is well-established in process chemistry [1]. The 2,3,6-trifluorophenylacetic acid (CAS 114152-23-7), the hydrolyzed product of this ester, is itself a commercially available building block with a defined melting point (111-114 °C), but it is less stable and more difficult to handle than the protected ethyl ester .

Organic Synthesis Protecting Group Strategy Process Chemistry

Optimal Research and Industrial Applications for Ethyl 2-(2,3,6-trifluorophenyl)acetate


Synthesis of Next-Generation GPR119 Agonists for Metabolic Disease Research

This compound is the validated precursor to the 2-(2,3,6-trifluorophenyl)acetamide moiety, which has been demonstrated to impart a favorable balance of potency and metabolic stability in a GPR119 agonist drug candidate [1]. Researchers aiming to develop novel therapeutics for type 2 diabetes and related metabolic syndromes should prioritize this building block to access this validated chemotype and improve the DMPK profile of their own drug candidates.

Medicinal Chemistry Programs Requiring Fine-Tuning of Lipophilicity and Metabolic Stability

The 2,3,6-trifluorophenyl motif is a strategic tool for medicinal chemists. The ethyl ester provides a protected entry point to introduce this moiety. Given its significantly higher lipophilicity (cLogP = 2.21) compared to non-fluorinated analogs , it is ideal for programs where increasing membrane permeability is a primary objective. The downstream success of the GPR119 agonist demonstrates its potential for also addressing metabolic stability concerns in the final drug molecule [1].

As a Protected Building Block for Process Chemistry Development

In process chemistry, the ethyl ester group is a preferred protecting group for carboxylic acids due to its optimal balance of stability and ease of removal. This compound offers a safer and more manageable alternative to the free 2,3,6-trifluorophenylacetic acid or its more volatile methyl ester analog for large-scale synthesis and optimization [2]. Its use can streamline reaction workups and improve overall process safety and efficiency.

Exploratory Synthesis of Fluorinated Libraries for Drug Discovery

The unique 2,3,6-trifluoro substitution pattern imparts distinct electronic and steric properties to the phenyl ring. This compound is a valuable synthon for diversifying chemical libraries with a fluorinated motif that has been linked to favorable pharmacological properties [1]. It can be used to generate diverse amide, ester, and alcohol derivatives for broad biological screening, increasing the likelihood of identifying novel hits with improved drug-like characteristics.

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